ArphamenineBHemisulfate ArphamenineBHemisulfate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13526333
InChI: InChI=1S/C16H24N4O4.H2O4S/c17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10;1-5(2,3)4/h3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20);(H2,1,2,3,4)/t11-,13+;/m1./s1
SMILES: C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O
Molecular Formula: C16H26N4O8S
Molecular Weight: 434.5 g/mol

ArphamenineBHemisulfate

CAS No.:

Cat. No.: VC13526333

Molecular Formula: C16H26N4O8S

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

ArphamenineBHemisulfate -

Specification

Molecular Formula C16H26N4O8S
Molecular Weight 434.5 g/mol
IUPAC Name (2R,5S)-5-amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid
Standard InChI InChI=1S/C16H24N4O4.H2O4S/c17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10;1-5(2,3)4/h3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20);(H2,1,2,3,4)/t11-,13+;/m1./s1
Standard InChI Key WIPZBEQQKUCCLX-YLAFAASESA-N
Isomeric SMILES C1=CC(=CC=C1C[C@H](CC(=O)[C@H](CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O
SMILES C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O
Canonical SMILES C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O

Introduction

Potential Applications

Many hemisulfate compounds are used in pharmaceuticals or as intermediates in chemical synthesis. They may serve as precursors to more complex molecules or be involved in drug development due to their solubility and stability characteristics. If Arphamenine B Hemisulfate follows this pattern, it could potentially be used in similar contexts.

Research Findings

Given the limited availability of specific research findings on Arphamenine B Hemisulfate, it is essential to rely on general principles of chemistry and pharmacology. Researchers typically investigate compounds for their biological activity, chemical stability, and potential interactions with other substances.

Data Tables for Similar Compounds

While specific data for Arphamenine B Hemisulfate is not available, we can consider a general template for how such data might be presented for similar compounds:

CompoundMolecular FormulaMolecular WeightSolubility
Example CompoundC10H15NO3195.23 g/molSoluble in water
Another CompoundC12H18N2O4S286.35 g/molModerately soluble

This table illustrates how chemical properties might be summarized for compounds with known characteristics.

Future Research Directions

Future research on Arphamenine B Hemisulfate should focus on its chemical synthesis, purification methods, and potential biological activities. This could involve spectroscopic analysis for structural confirmation and in vitro or in vivo studies to assess its pharmacological effects.

Given the lack of specific information on Arphamenine B Hemisulfate in the provided search results, this article emphasizes the importance of consulting diverse and reliable scientific sources for detailed insights into chemical compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator